molecular formula C10H11FN2OS B1479614 (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098070-35-8

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479614
CAS No.: 2098070-35-8
M. Wt: 226.27 g/mol
InChI Key: XOYWELHPAZLZHF-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, a thiophene ring, and a pyrazole core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.

    Addition of the Fluoroethyl Group: The fluoroethyl group can be added through a nucleophilic substitution reaction using a fluoroethyl halide and a suitable nucleophile.

    Hydroxylation: The final step involves the hydroxylation of the pyrazole ring to introduce the methanol group, which can be achieved using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

Research into the pharmacological properties of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and reactivity. The pyrazole core is known to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
  • (1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
  • (1-(2-iodoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions with molecular targets, distinguishing it from its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-2-3-13-9(6-14)5-10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYWELHPAZLZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

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